2-(Allyloxy)-4,6-difluorobenzyl Alcohol
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Overview
Description
2-(Allyloxy)-4,6-difluorobenzyl Alcohol is an organic compound characterized by the presence of an allyloxy group and two fluorine atoms attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-4,6-difluorobenzyl Alcohol can be achieved through several methods:
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Allylation of 4,6-difluorobenzyl Alcohol: : This method involves the reaction of 4,6-difluorobenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
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Hydrolysis of 2-(Allyloxy)-4,6-difluorobenzyl Chloride: : Another approach involves the hydrolysis of 2-(allyloxy)-4,6-difluorobenzyl chloride using aqueous sodium hydroxide. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes with optimization for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(Allyloxy)-4,6-difluorobenzyl Alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of this compound can lead to the formation of 2-(allyloxy)-4,6-difluorobenzylamine using reducing agents such as lithium aluminum hydride.
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Substitution: : The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydrogen bromide can replace the allyloxy group with a bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrogen bromide in anhydrous conditions.
Major Products
Oxidation: 2-(Allyloxy)-4,6-difluorobenzaldehyde or 2-(Allyloxy)-4,6-difluorobenzoic acid.
Reduction: 2-(Allyloxy)-4,6-difluorobenzylamine.
Substitution: 2-Bromo-4,6-difluorobenzyl Alcohol.
Scientific Research Applications
2-(Allyloxy)-4,6-difluorobenzyl Alcohol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers and coatings.
Biological Studies: Its derivatives may be used in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-4,6-difluorobenzyl Alcohol depends on its specific application
Enzyme Inhibition: The allyloxy and fluorine groups can interact with active sites of enzymes, potentially inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors, altering their function and leading to biological effects.
Pathway Modulation: It can modulate biochemical pathways by interacting with key intermediates or enzymes involved in the pathway.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)-4,6-difluorobenzyl Alcohol: Similar structure but with a methoxy group instead of an allyloxy group.
2-(Allyloxy)-4-fluorobenzyl Alcohol: Similar structure but with only one fluorine atom.
2-(Allyloxy)-4,6-dichlorobenzyl Alcohol: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
2-(Allyloxy)-4,6-difluorobenzyl Alcohol is unique due to the presence of both allyloxy and difluoro groups, which confer distinct chemical properties such as increased reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
(2,4-difluoro-6-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H10F2O2/c1-2-3-14-10-5-7(11)4-9(12)8(10)6-13/h2,4-5,13H,1,3,6H2 |
InChI Key |
CNDAQDNKYUPVPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(=CC(=C1)F)F)CO |
Origin of Product |
United States |
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